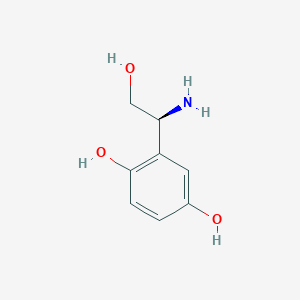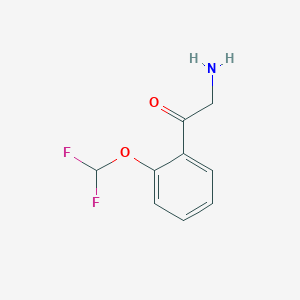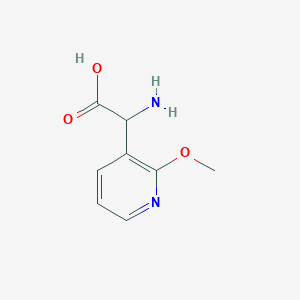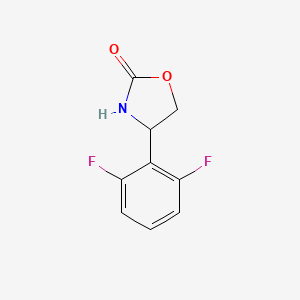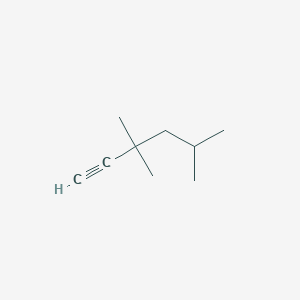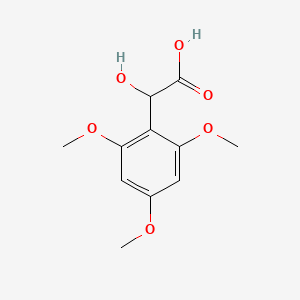
1-(Pyridin-2-yl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridin-2-yl)prop-2-en-1-ol is an organic compound that belongs to the class of pyridine derivatives. It features a pyridine ring attached to a propenol group, making it a versatile molecule in various chemical reactions and applications. This compound is of significant interest in the fields of medicinal chemistry, organic synthesis, and material science due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-(Pyridin-2-yl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the condensation of 2-acetylpyridine with substituted benzaldehydes in the presence of a base such as sodium hydroxide (NaOH). The reaction typically proceeds under reflux conditions in ethanol, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-quality products suitable for various applications.
化学反应分析
Types of Reactions
1-(Pyridin-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols or hydrocarbons.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine-2-carboxylic acid, while reduction may produce 1-(pyridin-2-yl)propan-1-ol.
科学研究应用
1-(Pyridin-2-yl)prop-2-en-1-ol has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-(Pyridin-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes like cyclooxygenase (COX) or interact with receptors in the central nervous system, leading to anti-inflammatory or analgesic effects . The exact mechanism depends on the specific derivative and its target.
相似化合物的比较
1-(Pyridin-2-yl)prop-2-en-1-ol can be compared with other similar compounds, such as:
3-(Pyridin-2-yl)prop-2-en-1-ol: Similar structure but with the pyridine ring attached at a different position, leading to variations in reactivity and applications.
1-(Pyridin-3-yl)prop-2-en-1-ol: Another isomer with the pyridine ring at the 3-position, exhibiting different chemical properties and biological activities.
1-(Pyridin-4-yl)prop-2-en-1-ol:
The uniqueness of this compound lies in its specific structural arrangement, which influences its chemical behavior and makes it suitable for a wide range of applications in various fields.
属性
分子式 |
C8H9NO |
|---|---|
分子量 |
135.16 g/mol |
IUPAC 名称 |
1-pyridin-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C8H9NO/c1-2-8(10)7-5-3-4-6-9-7/h2-6,8,10H,1H2 |
InChI 键 |
ALCRMTFJJRJLRV-UHFFFAOYSA-N |
规范 SMILES |
C=CC(C1=CC=CC=N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



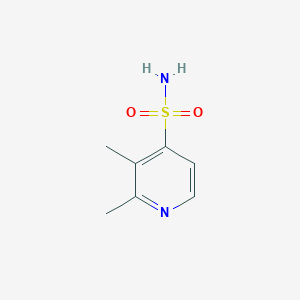

![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine](/img/structure/B13589829.png)
